molecular formula C5H8Cl2N2 B1586643 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride CAS No. 78667-04-6

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No. B1586643
CAS RN: 78667-04-6
M. Wt: 167.03 g/mol
InChI Key: JDIPKQBKSBWIKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. Unfortunately, the specific molecular formula for “2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride” is not provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for “2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride” are not provided in the sources I found .

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

  • 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride demonstrates reactivity allowing for the formation of novel compounds with potential applications in various fields. For example, it undergoes reactions to yield 1-methyl-5-nitro-imidazoles with trisubstituted ethylenic double bonds, indicating a potential for creating unique chemical structures (Crozet et al., 1985).

Intermediary in Synthesis Processes

  • The compound is useful as an intermediate in various synthesis processes. For instance, it has been utilized in the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2-adrenergic agonist, showcasing its application in pharmaceutical synthesis (Kudzma & Turnbull, 1991).

Catalytic and Chemical Modification Applications

  • This compound has been involved in the synthesis of transition metal complexes, indicating its use in materials science and catalysis. The creation of these complexes can lead to applications in diverse areas, including catalysis and materials research (Verma et al., 2010).

Role in Corrosion Inhibition

  • 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride derivatives have been studied as corrosion inhibitors, suggesting potential applications in material preservation and maintenance (Zhang et al., 2015).

Involvement in Novel Compound Synthesis

  • Its derivatives have been synthesized and evaluated as inhibitors of heme oxygenase, showing its significance in the development of novel therapeutic agents (Vlahakis et al., 2006).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards for “2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride” are not provided in the sources I found .

Future Directions

The future directions of a compound refer to its potential uses and developments. Unfortunately, the specific future directions for “2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride” are not provided in the sources I found .

properties

IUPAC Name

2-(chloromethyl)-1-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIPKQBKSBWIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383656
Record name 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

CAS RN

78667-04-6
Record name 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-hydroxymethyl-1-methylimidazole (874 mg) was added thionyl chloride (10 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was recrystallized from ethyl acetate, to give 2-chloromethyl-1-methylimidazole hydrochloride (1.15 g) as brown crystals.
Quantity
874 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g (0.179 mol) of (1-methyl-1H-imidazol-2-yl)methanol were added to 25 ml of SOCl2 under stirring at 0° C. The solution obtained was refluxed for 30 min and then the excess SOCl2 removed under vacuum. The thus obtained residue was recrystallized from 45 ml of EtOH to give 20.5 g (69%) of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
Reactant of Route 2
2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

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